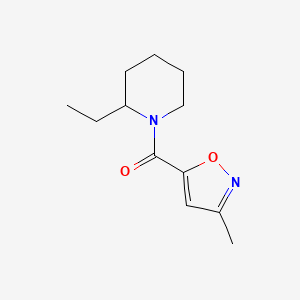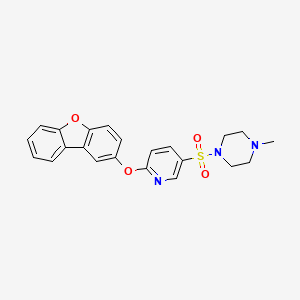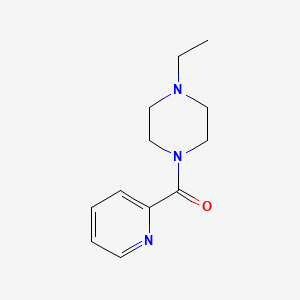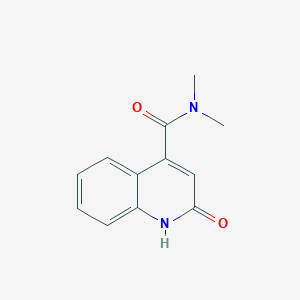
4-(3,4-Dimethylbenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethylbenzoyl)morpholine is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in most organic solvents. This compound has gained significant attention due to its unique properties and potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethylbenzoyl)morpholine is based on its ability to interact with biomolecules and undergo a photochemical reaction upon exposure to light. The compound absorbs light at a specific wavelength, which causes it to enter an excited state. In this state, it can interact with nearby molecules and transfer energy or electrons, leading to the formation of reactive species such as singlet oxygen and free radicals. These reactive species can then react with biomolecules and cause damage or destruction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration, exposure time, and the type of biomolecule it interacts with. In general, this compound has been found to induce oxidative stress and damage to cells and tissues. It can also cause changes in the expression of genes and proteins, leading to altered cellular functions and signaling pathways. However, the exact effects depend on the specific experimental conditions and the type of cells or organisms used.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,4-Dimethylbenzoyl)morpholine in lab experiments is its high sensitivity and selectivity for biomolecules. It can detect low concentrations of target molecules and provide real-time information about their localization and dynamics. Additionally, this compound can be easily incorporated into various experimental systems, including cells, tissues, and organisms. However, one of the limitations of using this compound is its potential toxicity and phototoxicity, which can affect the accuracy and reproducibility of the results. Therefore, careful controls and optimization of the experimental conditions are necessary.
Orientations Futures
There are several future directions for the use of 4-(3,4-Dimethylbenzoyl)morpholine in scientific research. One of the areas of interest is the development of new fluorescent probes with improved sensitivity, selectivity, and photostability. Another direction is the application of this compound in the field of optogenetics, which involves the use of light to control cellular functions and signaling pathways. Additionally, the potential use of this compound in the development of new materials and devices, such as biosensors and photovoltaic cells, is also an area of interest.
Conclusion:
In conclusion, this compound is a versatile compound that has found various applications in scientific research. Its unique properties and potential for selective biomolecule detection and photochemical reactions have made it a valuable tool in many fields. However, its potential toxicity and phototoxicity require careful consideration and optimization of experimental conditions. The future directions of this compound are promising, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 4-(3,4-Dimethylbenzoyl)morpholine is a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with morpholine. The reaction takes place in the presence of a base and a solvent. The product is then purified using various techniques such as recrystallization, chromatography, and distillation. The yield of the product is typically high, and the purity can be easily controlled.
Applications De Recherche Scientifique
4-(3,4-Dimethylbenzoyl)morpholine has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a drug that selectively destroys cancer cells. Additionally, this compound has been used in the synthesis of various organic compounds and materials, including liquid crystals, polymers, and dendrimers.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-4-12(9-11(10)2)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMFPONENJIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)

![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7478392.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-1H-indole-2-carboxamide](/img/structure/B7478400.png)

![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)